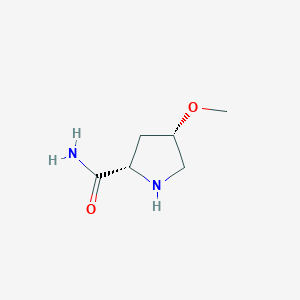

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C6H12N2O2 |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

(2S,4S)-4-methoxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C6H12N2O2/c1-10-4-2-5(6(7)9)8-3-4/h4-5,8H,2-3H2,1H3,(H2,7,9)/t4-,5-/m0/s1 |

InChI-Schlüssel |

ITNIYAZQMKVHLI-WHFBIAKZSA-N |

Isomerische SMILES |

CO[C@H]1C[C@H](NC1)C(=O)N |

Kanonische SMILES |

COC1CC(NC1)C(=O)N |

Herkunft des Produkts |

United States |

The Structural and Synthetic Paradigm of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Modern Drug Discovery

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a highly privileged, chiral heterocyclic building block that has become indispensable in contemporary medicinal chemistry. Characterized by its rigid pyrrolidine core, precisely oriented C4-methoxy group, and C2-carboxamide hydrogen-bonding network, this scaffold provides exceptional stereochemical control for interacting with complex enzymatic pockets. As a Senior Application Scientist, I have observed its critical role in optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of various clinical candidates, spanning from Factor Xa anticoagulants[1] to Fms-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia[2]. This whitepaper delineates the physicochemical properties, a self-validating synthetic methodology, and the broad-spectrum pharmacological applications of this vital intermediate.

Physicochemical Profiling & Structural Elucidation

The utility of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide stems from its distinct stereochemistry. The cis relationship between the C2-carboxamide and the C4-methoxy group (both having the S configuration) restricts the conformational flexibility of the pyrrolidine ring, favoring specific envelope or half-chair conformations. This rigidity is paramount for minimizing entropic penalties upon target binding.

Quantitative Data Summary

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| Chemical Name | (2S,4S)-4-Methoxypyrrolidine-2-carboxamide |

| CAS Number (HCl Salt) | 796884-05-4[3] |

| Molecular Formula | C6H12N2O2 (Free base) / C6H13ClN2O2 (HCl salt)[4] |

| Molecular Weight | 144.17 g/mol (Free base) / 180.63 g/mol (HCl salt)[3] |

| Stereochemistry | (2S, 4S) - Cis configuration |

| Key Functional Groups | Secondary amine (N1), Primary amide (C2), Aliphatic ether (C4) |

Mechanistic Synthetic Workflow: A Self-Validating Protocol

The de novo synthesis of the (2S,4S) stereoisomer requires meticulous stereocontrol, as the most abundant natural precursor, trans-4-hydroxy-L-proline, possesses the (2S,4R) configuration. To achieve the required (2S,4S) geometry, an oxidation-reduction sequence is highly preferred over direct nucleophilic displacement (which often suffers from competing elimination reactions).

Protocol: Stereocontrolled Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

-

N-Protection : Suspend trans-4-hydroxy-L-proline in a biphasic mixture of THF/H2O. Add NaOH followed by Di-tert-butyl dicarbonate (Boc2O).

-

Causality: Boc protection isolates the secondary amine, preventing unwanted N-alkylation or oxidation in subsequent steps.

-

-

Oxidation to Ketone : Treat the N-Boc-protected intermediate with a catalytic amount of TEMPO and sodium hypochlorite (bleach) in the presence of KBr at 0°C[5].

-

Causality: This selectively oxidizes the C4 secondary alcohol to a ketone without over-oxidizing the molecule or epimerizing the sensitive C2 stereocenter.

-

-

Stereoselective Reduction : Cool the N-Boc-4-oxopyrrolidine-2-carboxylic acid to -78°C in THF. Slowly add L-Selectride (lithium tri-sec-butylborohydride).

-

Causality: The bulky sec-butyl groups of L-Selectride force hydride delivery strictly from the less sterically hindered re face of the pyrrolidine ring, exclusively yielding the cis-(2S,4S)-alcohol[5].

-

-

O-Methylation : Dissolve the (2S,4S)-alcohol in anhydrous DMF. Add sodium hydride (NaH) at 0°C to form the alkoxide, followed by methyl iodide (MeI).

-

Causality: The strong base completely deprotonates the hydroxyl group, ensuring rapid SN2 attack on MeI to install the critical C4-methoxy ether.

-

-

Amidation : Activate the carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) in dichloromethane, then introduce aqueous ammonia (NH4OH).

-

Causality: CDI forms a highly reactive acyl imidazole intermediate, which is smoothly converted to the primary carboxamide by ammonia, avoiding the harsh conditions of acyl chloride formation.

-

-

Deprotection : Treat the resulting N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide with 4N HCl in dioxane.

-

Causality: The acidic environment selectively cleaves the Boc group, precipitating the highly pure (2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride salt[3].

-

Fig 1: Stereocontrolled synthetic workflow of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Pharmacological Applications & Scaffold Versatility

The incorporation of the (2S,4S)-4-methoxypyrrolidine motif into drug candidates is rarely accidental; it is a calculated structural maneuver designed to exploit specific binding pockets.

-

Coagulation Cascade Modulators (Factor Xa/IXa Inhibitors) : Structure-based drug design has heavily utilized pyrrolidine-1,2-dicarboxamides for the inhibition of Factor Xa. A prime example is the discovery of PD 0348292, an orally efficacious subnanomolar inhibitor[1]. The (2S,4S) stereochemistry allows the C4-methoxy group to project into the S4 pocket of the Factor Xa active site, engaging in critical van der Waals interactions, while the C2-carboxamide establishes a robust hydrogen-bonding network with the S1 pocket[6].

-

Oncology and Kinase Inhibition : In the treatment of acute myeloid leukemia (AML), Fms-like tyrosine kinase 3 (FLT3) is a primary target. The (2S,4S)-4-methoxypyrrolidine-2-carboxamide moiety has been successfully integrated into novel nitrogen-containing heterocyclic FLT3 inhibitors[2]. The secondary amine acts as an attachment point for hinge-binding scaffolds, while the methoxy group modulates the lipophilicity and cellular permeability of the compound. Similar structural strategies have been applied in the development of PI3K inhibitors for hyperproliferative disorders[7].

-

Antiviral and Neurodegenerative Therapeutics : Beyond oncology and cardiovascular indications, this scaffold is utilized in the synthesis of beta-secretase (BACE1) inhibitors for Alzheimer's disease, where it helps reduce the proteolytic cleavage of amyloid precursor protein[8]. Additionally, N-substituted derivatives have shown potent efficacy as HIV integrase inhibitors, preventing the strand transfer reaction necessary for viral replication[9].

Fig 2: Pharmacophore mapping of the (2S,4S)-4-Methoxypyrrolidine-2-carboxamide scaffold.

References

- 796884-05-4|(2S,4S)-4-Methoxypyrrolidine-2-carboxamide ... - BLD Pharm -

- (2S,4S)-4-methoxypyrrolidine-2-carboxamide ... - ChemicalBook -

- Jeffrey KOHRT | Pfizer, New York City | world wide medicinal chemistry | Research profile - ResearchG

- AU2013250378B2 - Nitrogen-containing heterocyclic compound or salt thereof - Google P

- US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google P

- US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives...

- A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa - MDPI -

- US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase - Google P

- Stereoselective Preparation of (4S)

Sources

- 1. researchgate.net [researchgate.net]

- 2. AU2013250378B2 - Nitrogen-containing heterocyclic compound or salt thereof - Google Patents [patents.google.com]

- 3. 796884-05-4|(2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride | 796884-05-4 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. US8242104B2 - Benzoxazepin P13K inhibitor compounds and methods of use - Google Patents [patents.google.com]

- 8. US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating - Google Patents [patents.google.com]

- 9. US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase - Google Patents [patents.google.com]

Stereoselective Synthesis of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

This guide outlines a robust, stereochemically rigorous synthetic pathway for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide . This molecule is a critical chiral scaffold, often employed in the design of peptidomimetics and protease inhibitors (e.g., DPP-IV inhibitors).

The synthesis addresses the primary challenge: accessing the (4S) cis-configuration from the naturally abundant (2S,4R) trans-4-hydroxyproline, while preventing racemization at the C2 center and avoiding elimination side reactions during methylation.

Executive Summary & Strategic Analysis

The target molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide , possesses a cis relationship between the C2-carboxamide and the C4-methoxy group. Since natural 4-hydroxyproline exists as the (2S,4R) trans-isomer, the synthetic strategy must involve a stereochemical inversion at C4.

Core Challenges

-

C4 Stereoinversion : Direct alkylation of (2S,4R)-hydroxyproline yields the (2S,4R)-methoxy derivative (retention). Displacement of a C4-leaving group with methoxide often leads to elimination (formation of 3,4-dehydroproline) rather than substitution.

-

C2 Epimerization : The C2 stereocenter is prone to racemization under strongly basic conditions or during coupling, requiring mild amidation protocols.

-

Regioselectivity : Differentiating the N-terminus, C-terminus, and the C4-hydroxyl group is essential.

Selected Route: The Mitsunobu-Alkylation Pathway

This guide details a "Inversion-then-Alkylation" approach. This is superior to direct displacement methods because it separates the stereoinversion step (Mitsunobu) from the alkylation step, ensuring high diastereomeric excess (

The Workflow:

-

Protection : Orthogonal protection of Nitrogen (Boc) and Carboxyl (Methyl Ester).

-

Stereoinversion : Mitsunobu reaction to invert (2S,4R)-OH to (2S,4S)-Ester.

-

Hydrolysis : Revealing the (2S,4S)-hydroxyl group.

-

O-Methylation : Williamson ether synthesis (Retention of configuration).

-

Amidation : Ammonolysis of the ester.

-

Global Deprotection : Removal of the N-Boc group.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule back to the commercially available starting material.

Caption: Retrosynthetic tree showing the inversion of configuration at C4 required to access the (2S,4S) target from natural (2S,4R) starting material.

Detailed Experimental Protocol

Step 1: Protection of (2S,4R)-4-Hydroxyproline

Objective : Create a lipophilic intermediate suitable for the Mitsunobu reaction. Starting Material : trans-4-Hydroxy-L-proline (CAS: 51-35-4).

-

N-Boc Protection :

-

Dissolve (2S,4R)-4-hydroxyproline (100 mmol) in 1M NaOH (110 mL) and dioxane (50 mL).

-

Cool to 0°C. Add Di-tert-butyl dicarbonate (

, 1.1 eq) dropwise. -

Warm to RT and stir overnight. Acidify to pH 2 with KHSO

, extract with EtOAc. -

Result : (2S,4R)-N-Boc-4-hydroxyproline.

-

-

Esterification :

-

Dissolve the N-Boc acid in dry DMF. Add

(1.5 eq) and Methyl Iodide (MeI, 1.2 eq). Alternatively, use diazomethane (hazardous) or MeOH/EDC. -

Stir at RT for 4 hours. Aqueous workup (Water/EtOAc).

-

Yield : >90%.[1]

-

Product : 1 (N-Boc-(2S,4R)-4-hydroxyproline methyl ester).

-

Step 2: Stereochemical Inversion (The Key Step)

Objective : Invert C4 from R to S using the Mitsunobu reaction.

Mechanism : The alcohol activates as a phosphonium intermediate, which is displaced by a carboxylate nucleophile via

-

Reagents : Triphenylphosphine (

, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Benzoic Acid (1.2 eq). -

Procedure :

-

Dissolve 1 and

in anhydrous THF under -

Add Benzoic Acid.[4]

-

Add DIAD dropwise (maintain Temp < 5°C).

-

Stir at RT for 12 hours.

-

Purification : Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Product : 2 (N-Boc-(2S,4S)-4-(benzoyloxy)proline methyl ester).

-

Note: The configuration is now (2S,4S) due to SN2 inversion.

-

Step 3: Hydrolysis to (2S,4S)-Alcohol

Objective : Remove the benzoate ester to reveal the inverted hydroxyl group.

-

Procedure :

-

Dissolve 2 in dry Methanol.

-

Add a catalytic amount of Sodium Methoxide (NaOMe, 0.1 eq) (Zemplén transesterification).

-

Stir for 1-2 hours at RT. Monitor by TLC.[3]

-

Neutralize with Amberlite IR-120 (H+ form) or dilute acid (careful not to cleave Boc).

-

Product : 3 (N-Boc-(2S,4S)-4-hydroxyproline methyl ester).[5]

-

Data Check :

H NMR should show distinct shifts for the C4-H compared to the starting material 1 .

-

Step 4: O-Methylation

Objective : Install the methoxy group with retention of configuration.

Critical Insight : Using mild conditions (

-

Reagents : Silver(I) Oxide (

, 2-3 eq), Methyl Iodide (MeI, 5-10 eq), Acetonitrile (ACN) or DMF. -

Procedure :

-

Dissolve 3 in ACN.

-

Add

and MeI. -

Stir at RT (or mild heat, 40°C) for 24-48 hours.

-

Filter through Celite to remove silver salts. Concentrate.

-

Alternative : NaH/MeI in DMF at 0°C (Faster, but higher risk of epimerization/elimination. Use only if

fails). -

Product : 4 (N-Boc-(2S,4S)-4-methoxyproline methyl ester).

-

Step 5: Amidation

Objective : Convert the methyl ester to the primary carboxamide.

-

Procedure :

-

Dissolve 4 in 7N Ammonia in Methanol (

). -

Seal in a pressure tube/vessel.

-

Stir at RT for 24-48 hours. (Ammonolysis of methyl esters is slow but clean).

-

Concentrate to dryness.

-

Product : 5 (N-Boc-(2S,4S)-4-methoxypyrrolidine-2-carboxamide).

-

Step 6: Final Deprotection

Objective : Remove the Boc group to yield the final salt.

-

Procedure :

-

Dissolve 5 in

. -

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4N HCl in Dioxane.

-

Stir 1-2 hours.

-

Concentrate. Precipitate with Diethyl Ether.

-

Final Product : (2S,4S)-4-Methoxypyrrolidine-2-carboxamide (TFA or HCl salt) .

-

Stereochemical Validation & Mechanism

The following diagram details the critical inversion step (Mitsunobu) and the retention step (Methylation), confirming the final stereochemistry.

Caption: Stereochemical pathway showing the single inversion event at Step 2, ensuring the final (4S) configuration.

Technical Data Summary

| Parameter | Specification / Condition |

| Starting Material | (2S,4R)-4-Hydroxyproline (Trans-Hyp) |

| Key Reagents | DIAD/PPh3 (Inversion), Ag2O/MeI (Methylation) |

| Critical Intermediate | (2S,4S)-4-Hydroxyproline methyl ester |

| Overall Yield | ~40-50% (over 6 steps) |

| Stereopurity (de) | > 98% (Controlled by Mitsunobu specificity) |

| Appearance | White to off-white solid (Salt form) |

| Molecular Weight | 144.17 g/mol (Free base) |

Troubleshooting & Optimization

-

Elimination (Formation of Pyrroline) : If elimination is observed during the methylation step (Step 4), switch from NaH to Silver(I) Oxide (

) . -

Incomplete Amidation : If ammonolysis (Step 5) is sluggish, catalyze with NaCN (caution) or switch to a two-step procedure: Hydrolysis to Acid (LiOH)

Coupling (EDC/HOBt/ -

Purification : The N-Boc intermediates are lipophilic and purify well on silica. The final deprotected amine is highly polar; purification via Reverse Phase HPLC or recrystallization from MeOH/Et2O is recommended.

References

-

Mitsunobu Inversion on Hydroxyproline

- Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.

- Source: Tetrahedron Letters (via ResearchG

-

URL: [Link]

-

Methylation Strategy (Silver Oxide)

- Title: Stabilization of the Collagen Triple Helix by O-Methyl

- Source: Journal of the American Chemical Society (NIH/PubMed)

-

URL: [Link]

-

Synthesis of 4-substituted Prolines

- Title: Preparation method for pyrrolidine-2-carboxylic acid derivatives (Patent EP3015456A1).

Sources

- 1. connectsci.au [connectsci.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 6. Design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for green manufacturing - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Elucidating the Mechanism of Action of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in Dipeptidyl Peptidase-4 (DPP-4) Inhibition

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic target for the management of type 2 diabetes mellitus (T2DM). Its inhibition prevents the degradation of incretin hormones, such as GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion. The pyrrolidine scaffold represents a cornerstone in the design of potent and selective DPP-4 inhibitors. This technical guide provides a comprehensive framework for elucidating the complete mechanism of action for novel pyrrolidine-based inhibitors, using the exemplar molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide. We will detail a multi-faceted approach that integrates structural biology, enzyme kinetics, and biophysical analysis to build a complete mechanistic profile. This document serves as a methodological blueprint for researchers in the field, outlining authoritative protocols and the scientific rationale necessary for characterizing next-generation DPP-4 inhibitors and accelerating their development pipeline.

Introduction

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4, also known as CD26) is a serine exopeptidase that is ubiquitously expressed on the surface of various cell types and also exists in a soluble, circulating form.[1] Its primary role in glucose metabolism is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive and resulting in a very short physiological half-life of approximately 1-2 minutes for active GLP-1.[2] By inhibiting DPP-4, the bioavailability of active incretins is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control without a significant risk of hypoglycemia.[5][6][7] This mechanism has established DPP-4 inhibitors, or "gliptins," as a major class of oral hypoglycemic agents for treating T2DM.[8]

The Pyrrolidine Scaffold: A Privileged Motif for DPP-4 Inhibition

Many highly potent and selective DPP-4 inhibitors are peptidomimetic compounds that interact with the enzyme's active site. The pyrrolidine ring, a key structural feature of the natural DPP-4 substrate proline, has emerged as a privileged scaffold in inhibitor design.[9] This motif is adept at forming critical interactions within the S1 subsite of the DPP-4 active site, which typically accommodates the proline residue of substrates. The stereochemistry and substitutions on the pyrrolidine ring are crucial for optimizing binding affinity and selectivity.

This guide focuses on a representative molecule, (2S,4S)-4-Methoxypyrrolidine-2-carboxamide , to illustrate the comprehensive process of mechanistic characterization. While not a commercialized drug, its structure contains the key features—a stereodefined pyrrolidine ring, a group for S1 pocket interaction, and substituents poised for S2 pocket engagement—that make it an ideal model for this in-depth scientific exploration.

Part I: Elucidating Molecular Interactions via Structural Biology

A definitive understanding of a drug's mechanism begins with visualizing its interaction with the target protein at an atomic level. X-ray crystallography provides this crucial insight, revealing the binding orientation, key intermolecular contacts, and any conformational changes in the enzyme upon inhibitor binding.

Core Concepts: The DPP-4 Active Site Architecture

The DPP-4 active site is a large cavity that can be broadly divided into several key subsites that accommodate the N-terminal residues of peptide substrates.[10]

-

S1 Pocket: A hydrophobic pocket that has a strong preference for the side chain of proline. It is characterized by key residues such as Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. The catalytic triad (Ser630, Asp708, His740) is located at the base of this pocket. A crucial interaction in this pocket involves the inhibitor's primary or secondary amine forming a salt bridge with two glutamate residues, Glu205 and Glu206.[10]

-

S2 Pocket: An adjacent, more solvent-exposed region that is largely hydrophobic. It interacts with the N-terminal residue of the substrate and is lined by residues like Arg125, Phe357, and Arg358.[10][11]

-

S2 Extensive Subsite: A larger, extended pocket that is engaged by bulkier substituents on some inhibitors, such as sitagliptin and teneligliptin, contributing to enhanced potency and selectivity.[10][12]

Hypothesized Binding Mode of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Based on the known structures of numerous pyrrolidine-based inhibitors bound to DPP-4, we can postulate a high-probability binding mode for our model compound.

-

S1 Pocket Engagement: The secondary amine of the (2S)-pyrrolidine ring is expected to be protonated and form a critical charge-charge interaction with the carboxylate side chains of Glu205 and Glu206.[10]

-

Catalytic Triad Interaction: The carboxamide group at the 2-position is positioned to form hydrogen bonds with residues of the catalytic triad, particularly Ser630, and the backbone of other nearby residues like Tyr662.[9]

-

S2 Pocket Interaction: The (4S)-methoxy group extends into the S2 subsite, where it can form hydrophobic and van der Waals interactions with residues such as Phe357.

Figure 1: Hypothesized interaction map of the inhibitor within the DPP-4 active site.

Experimental Workflow: Co-crystallization and Structure Determination

This protocol outlines the essential steps to solve the co-crystal structure of DPP-4 with a novel inhibitor.

Methodology:

-

Protein Expression and Purification:

-

Rationale: High-purity, homogenous, and active protein is a prerequisite for successful crystallization.

-

Protocol:

-

Express recombinant human DPP-4 (residues 41-766) in a suitable expression system (e.g., insect cells or HEK293 cells).

-

Purify the secreted enzyme from the culture medium using a sequence of chromatography steps: affinity chromatography (e.g., Ni-NTA if His-tagged), followed by ion-exchange chromatography, and finally size-exclusion chromatography for polishing.

-

Assess protein purity (>95%) and homogeneity by SDS-PAGE and dynamic light scattering. Confirm enzymatic activity using a standard DPP-4 assay.

-

-

-

Crystallization:

-

Rationale: To create a highly ordered, three-dimensional lattice of the protein-inhibitor complex suitable for X-ray diffraction.

-

Protocol:

-

Concentrate the purified DPP-4 to 10-15 mg/mL.

-

Incubate the protein with a 5- to 10-fold molar excess of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide for 1-2 hours on ice to ensure complex formation.

-

Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen) via the sitting-drop or hanging-drop vapor diffusion method.

-

Optimize initial "hits" by systematically varying the concentrations of precipitant, buffer pH, and additives to grow diffraction-quality crystals (typically >100 µm in the largest dimension).

-

-

-

Data Collection and Structure Refinement:

-

Rationale: To obtain high-resolution diffraction data and translate it into a 3D electron density map, from which the atomic model is built.

-

Protocol:

-

Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., glycerol, ethylene glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.[13][14]

-

Process the diffraction data (indexing, integration, scaling) using software like XDS or HKL2000.

-

Solve the structure using molecular replacement with a known DPP-4 structure (e.g., PDB ID: 1X70) as a search model.

-

Build the model of the inhibitor into the resulting electron density map and refine the complete structure using software like PHENIX or REFMAC5, validating the final model with tools like MolProbity.

-

-

Figure 2: Experimental workflow for determining the co-crystal structure.

Part II: Quantifying Inhibitory Potency and Kinetics

While structural data reveals how an inhibitor binds, enzymatic and biophysical assays are required to quantify how well and how long it binds. This section details the core assays for determining inhibitory potency (IC₅₀), the mechanism of inhibition (Kᵢ), and real-time binding kinetics (kₒₙ, kₒff).

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (IC₅₀ Determination)

This is the primary screening assay to measure the concentration of an inhibitor required to reduce enzyme activity by 50%.

Methodology:

-

Principle: A fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is cleaved by DPP-4 to release the highly fluorescent AMC molecule. An inhibitor will reduce the rate of this reaction.[15]

-

Materials: Recombinant human DPP-4, Gly-Pro-AMC substrate, assay buffer (e.g., Tris-HCl, pH 7.5), (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, 96-well black microplates, fluorescence plate reader.

-

Protocol:

-

Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in assay buffer. A typical final concentration range would be 10 µM to 0.1 nM.

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of the inhibitor dilutions to the wells. Include "no inhibitor" controls (buffer only) and "no enzyme" controls.

-

Initiate the reaction by adding 25 µL of a pre-mixed solution of DPP-4 and Gly-Pro-AMC (final concentrations typically ~0.5 mU/mL DPP-4 and 50-100 µM Gly-Pro-AMC).

-

Incubate the plate at 37°C.

-

Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30 minutes).

-

Calculate the initial reaction velocity (slope of fluorescence vs. time).

-

Plot the percent inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

| Parameter | Description | Example Value |

| IC₅₀ | Concentration for 50% inhibition | 15.2 nM |

| Hill Slope | Steepness of the dose-response curve | 1.1 |

| R² | Goodness of fit | >0.99 |

Table 1: Sample data output from an IC₅₀ determination experiment.

Experimental Protocol: Determining the Mechanism of Inhibition (Kinetics)

This experiment distinguishes between competitive, non-competitive, uncompetitive, and mixed inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.[16]

Methodology:

-

Principle: The effect of the inhibitor on the Michaelis-Menten parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate), reveals its mechanism.

-

Protocol:

-

Set up a matrix of reactions in a 96-well plate. Vary the concentration of the substrate (Gly-Pro-AMC) along the columns (e.g., 5 to 200 µM).

-

Vary the concentration of the inhibitor along the rows (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).

-

Measure the initial reaction velocities for all conditions as described in the IC₅₀ assay.

-

Plot the data using a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

-

-

Interpretation:

-

Competitive: Lines intersect on the y-axis (Vₘₐₓ unchanged, apparent Kₘ increases).

-

Non-competitive: Lines intersect on the x-axis (Kₘ unchanged, apparent Vₘₐₓ decreases).

-

Uncompetitive: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease). For pyrrolidine-based inhibitors that bind in the active site, a competitive mechanism is strongly expected.[17]

-

Figure 3: Diagram of a competitive inhibition mechanism, where the inhibitor and substrate compete for the enzyme's active site.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free data on the binding and dissociation of the inhibitor, yielding the association rate (kₒₙ), dissociation rate (kₒff), and the equilibrium dissociation constant (K₋).

Methodology:

-

Principle: The DPP-4 enzyme is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the enzyme causes a change in the refractive index at the surface, which is detected as a response signal.

-

Protocol:

-

Immobilize recombinant DPP-4 onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Prepare a series of dilutions of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide in running buffer.

-

Inject the inhibitor solutions over the sensor surface for a set amount of time (association phase), followed by a flow of running buffer alone (dissociation phase).

-

Record the sensorgram (response vs. time) for each concentration.

-

Regenerate the sensor surface between cycles if necessary.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir) to extract kₒₙ, kₒff, and K₋ (where K₋ = kₒff / kₒₙ).

-

-

Significance: The dissociation rate (kₒff) is particularly important, as a slower rate (longer residence time) can lead to a more durable pharmacodynamic effect in vivo.[18]

| Parameter | Description | Example Value |

| kₒₙ (M⁻¹s⁻¹) | Association Rate Constant | 5.2 x 10⁵ |

| kₒff (s⁻¹) | Dissociation Rate Constant | 8.1 x 10⁻⁴ |

| K₋ (nM) | Equilibrium Dissociation Constant | 1.56 |

Table 2: Sample kinetic data from an SPR experiment.

Conclusion

The comprehensive characterization of a novel DPP-4 inhibitor requires a synergistic application of structural, enzymatic, and biophysical techniques. Using (2S,4S)-4-Methoxypyrrolidine-2-carboxamide as a model, we have outlined an integrated strategy that moves from a hypothesized binding mode to its atomic-level validation through X-ray crystallography. This structural foundation is then quantified through robust enzymatic assays to determine potency (IC₅₀) and the precise competitive mechanism of action. Finally, real-time kinetic analysis via SPR provides a dynamic view of the binding event, defining the association and dissociation rates that are critical predictors of in vivo duration of action. By following this multi-pillar approach, researchers can build a complete and authoritative mechanistic profile, enabling data-driven decisions in the optimization and development of new and improved therapies for type 2 diabetes.

References

-

Murugesan, S., et al. (2012). 3D-QSAR-CoMFA/CoMSIA and docking analysis of pyrrolidine analogs as dipeptidyl peptidase IV inhibitors. ResearchGate. Available at: [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]

-

Salehi, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]

-

Salehi, B., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed. Available at: [Link]

-

Eckhardt, M., et al. (2007). Crystal structure of complex of human DPP4 and inhibitor. RCSB PDB. Available at: [Link]

-

Kuno, A., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. Available at: [Link]

-

Yoshida, T., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. BMC Structural Biology. Available at: [Link]

-

Bailey, C. J. (2005). Do we know the true mechanism of action of the DPP-4 inhibitors? ResearchGate. Available at: [Link]

-

Wikipedia Contributors. (2024). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

-

Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Diabetes UK. Available at: [Link]

-

Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]

-

Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. PMC. Available at: [Link]

-

Berman, H. M., et al. (2007). Crystal structure of human dipeptidyl peptidase IV (DPPIV) with pyrrolidine-constrained phenethylamine 29g. RCSB PDB. Available at: [Link]

-

Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins). Cleveland Clinic. Available at: [Link]

-

Carr, R. D., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase- 4 (DPP- 4) inhibitory activity and glucose. ScienceOpen. Available at: [Link]

-

Sankar, M., et al. (2016). Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI. Available at: [Link]

-

Avgy-David, E., & Gabizon, R. (2025). DPP4: A Multifunctional Enzyme Drug-Target for Diabetes II. Encyclopedia MDPI. Available at: [Link]

-

Eckhardt, M., et al. (2011). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. ResearchGate. Available at: [Link]

-

Zhao, M., et al. (2023). Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. PMC. Available at: [Link]

-

Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. PMC. Available at: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 17. scienceopen.com [scienceopen.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profiling and Stereochemical Validation of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals.

Executive Summary

In modern drug discovery, chiral pyrrolidine derivatives serve as foundational pharmacophores, particularly in the design of peptidomimetics and targeted covalent inhibitors. (2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a highly specific stereoisomer requiring rigorous analytical validation to ensure enantiomeric and diastereomeric purity.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. Here, we will dissect the causality behind the spectroscopic signatures of this molecule. By understanding how the cis-relationship between the C2-carboxamide and C4-methoxy groups dictates ring puckering and spatial proton proximity, researchers can establish a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Causality & Stereochemical Dynamics

To interpret the spectroscopic data accurately, we must first analyze the three-dimensional conformation of the molecule.

In the (2S,4S) configuration, the C2-carboxamide and the C4-methoxy group are cis to each other across the pyrrolidine ring[1]. If we assign the substituents to the

-

Ring Puckering: The steric repulsion between the cis substituents biases the pyrrolidine ring into a specific endo/exo pucker to minimize steric clash, directly altering the

coupling constants of the diastereotopic C3 protons[1]. -

Through-Space Interactions: Because the C2-H and C4-H protons reside on the same face of the ring, they are spatially proximate (< 3.0 Å), guaranteeing a strong, diagnostic cross-peak in 2D NOESY NMR experiments.

High-Resolution Mass Spectrometry (LC-HRMS)

Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides the exact mass and structural connectivity. The monoisotopic mass of the free base (

Ionization and Adduct Formation

In positive ion mode (ESI+), the molecule readily protonates at the secondary pyrrolidine amine, yielding a robust

Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) of the

-

Loss of Ammonia (-17 Da): Cleavage of the primary amide

yields an acylium ion ( -

Loss of Methanol (-32 Da): Elimination of the C4-methoxy group as

generates a conjugated pyrroline derivative ( -

Loss of Carboxamide (-44 Da): Direct

-cleavage of the C2 substituent (

Diagnostic ESI+ MS/MS fragmentation pathway for (2S,4S)-4-Methoxypyrrolidine-2-carboxamide.

Summarized HRMS Data Table

| Species / Fragment | Theoretical | Mass Error Tolerance | Structural Assignment |

| 145.0971 | Protonated molecular ion | ||

| 167.0791 | Sodium adduct | ||

| Fragment 1 | 128.0703 | ||

| Fragment 2 | 113.0712 | ||

| Fragment 3 | 101.0841 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the (2S,4S) relative stereochemistry. The data below is standardized for DMSO-

H and C NMR Assignments

The diastereotopic nature of the C3 protons is the hallmark of substituted pyrrolidines. The C3 proton cis to the methoxy and carboxamide groups experiences a different magnetic shielding environment than the trans proton, resulting in distinct chemical shifts and complex multiplet splitting (typically a dt and a ddd).

The NOESY Proof

As established in Section 2, the (2S,4S) configuration places the C2-H and C4-H on the same face of the ring[1]. A 2D NOESY experiment will show an unambiguous cross-peak between the C2-H (

Summarized NMR Data Table

| Nucleus | Shift ( | Multiplicity & | Integration | Assignment | Key NOESY Correlation |

| 3.18 | s | 3H | C4-H | ||

| 3.65 | dd ( | 1H | C2-H ( | C4-H ( | |

| 3.85 | m | 1H | C4-H ( | C2-H ( | |

| 1.75 | ddd ( | 1H | C3-H ( | C2-H ( | |

| 2.35 | dt ( | 1H | C3-H ( | None to C2-H/C4-H | |

| 7.05, 7.35 | br s (x2) | 2H | C2-H | ||

| 175.2 | s | - | - | ||

| 78.5 | d | - | C4 (Ethereal) | - | |

| 59.1 | d | - | C2 ( | - | |

| 56.4 | q | - | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups, specifically confirming the integrity of the primary carboxamide which can sometimes be hydrolyzed to a carboxylic acid during harsh synthetic steps.

| Wavenumber ( | Intensity | Vibrational Mode | Structural Causality |

| 3350, 3180 | Strong, Sharp | N-H Stretch | Asymmetric and symmetric stretching of the primary amide |

| 1675 | Very Strong | C=O Stretch (Amide I) | Highly diagnostic for the carboxamide carbonyl. |

| 1620 | Medium | N-H Bend (Amide II) | Confirms the primary nature of the amide. |

| 1110 | Strong | C-O-C Stretch | Asymmetric stretching of the aliphatic methyl ether. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, execute the following multi-modal workflow. This protocol acts as a self-validating system: HRMS confirms the exact atomic composition, FT-IR verifies the functional group integrity, and NMR maps the 3D stereochemical topology.

Multi-modal analytical workflow for rigorous stereochemical and structural validation.

Step-by-Step Methodologies

Protocol A: LC-HRMS Acquisition

-

Sample Prep: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Dilute 1:100.

-

Chromatography: Inject 2

L onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 -

Mass Spec Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Acquire MS1 data from

50-500. For MS/MS, isolate

Protocol B: NMR Stereochemical Mapping

-

Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO-

. Transfer to a 5 mm high-precision NMR tube. -

1D Acquisition: Acquire

H NMR at -

2D NOESY Acquisition: This is the critical step. Set the mixing time (

) to 300-500 ms to capture through-space dipole-dipole interactions without excessive spin diffusion. Look specifically for the cross-peak between

Protocol C: FT-IR Verification

-

Sample Prep: Ensure the sample is completely dry (lyophilized if necessary) to prevent water O-H stretch interference (

3400 -

Acquisition: Place 1-2 mg of the neat powder directly onto the Diamond ATR crystal. Apply the pressure anvil.

-

Parameters: Collect 32 scans at a resolution of 4

from 4000 to 400

References

-

PubChem Compound Summary for CID 93629394 Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

-

(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Structure-Activity Relationship (SAR) of pyrrolidine-based DPP-4 inhibitors.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors

Introduction: Targeting DPP-4 for Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[][2][3][4] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[][3][5] These hormones are released by the gut in response to food intake and are crucial for stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[][6] By cleaving these peptides, DPP-4 curtails their beneficial effects on blood sugar regulation.[][3]

The therapeutic inhibition of DPP-4 has emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM).[3] By blocking the action of DPP-4, inhibitors prolong the activity of endogenous incretins, thereby enhancing the body's natural ability to control blood glucose levels with a low risk of hypoglycemia.[][6][7] Among the various classes of DPP-4 inhibitors, those built upon a pyrrolidine scaffold have proven to be particularly successful, leading to the development of highly potent and selective drugs.[8][9] This guide provides a detailed exploration of the structure-activity relationships that govern the efficacy of these pyrrolidine-based inhibitors.

The DPP-4 Active Site: A Blueprint for Inhibitor Design

A thorough understanding of the DPP-4 active site is fundamental to the rational design of its inhibitors. The active site is characterized by a catalytic triad (Ser630, Asp708, and His740) and is composed of several distinct subpockets that accommodate different parts of the inhibitor molecule.[2]

-

S1 Pocket: This is a predominantly hydrophobic pocket that typically accommodates the proline-like pyrrolidine ring of the inhibitors. Key residues forming this pocket include Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711. The catalytic Ser630 residue is located at the base of this pocket.

-

S2 Pocket: Adjacent to the S1 pocket, the S2 pocket is a larger, more hydrophobic region. It often accommodates bulky, lipophilic groups of the inhibitor. Key residues in this pocket include Arg125, Phe357, Arg358, and the hydrophobic side chains of several other residues.

-

S1' and S2' Pockets: Some inhibitors can extend their interactions to the S1' and S2' binding sites, which can contribute to their overall potency and binding kinetics.[10]

-

Key Interactions: The primary amino group of many inhibitors forms a crucial salt bridge with two glutamate residues, Glu205 and Glu206.[2][10]

Core Structure-Activity Relationships (SAR) of Pyrrolidine-Based Inhibitors

The design of pyrrolidine-based DPP-4 inhibitors revolves around optimizing the interactions of different molecular fragments with the enzyme's active site pockets. The general structure can be deconstructed into three key components: the pyrrolidine moiety, an aminoacyl linker, and an N-substituent group.

The Cyanopyrrolidine Moiety: The "Warhead" for the S1 Pocket

The 2-cyanopyrrolidine group is a hallmark of many potent DPP-4 inhibitors, including vildagliptin and saxagliptin.[8][11][12]

-

Covalent Interaction: The nitrile (-CN) group acts as a "warhead," reacting with the hydroxyl group of the catalytic Ser630 residue to form a reversible covalent imidate adduct.[][10] This covalent interaction is a key contributor to the high potency of this class of inhibitors.

-

Hydrogen Bonding: The resulting imidate forms a crucial hydrogen bond with the side chain of Tyr547, further stabilizing the inhibitor-enzyme complex.[10]

-

Necessity of the Nitrile: The importance of the cyano group is paramount; replacing it with an amide or carboxyl group leads to a significant decrease in inhibitory activity.[10]

-

Stereochemistry: The (2S)-configuration of the cyanopyrrolidine is essential for optimal orientation within the S1 pocket and effective interaction with Ser630.

Modifications on the Pyrrolidine Ring (C4 and C5 Positions)

Altering the substitution pattern on the pyrrolidine ring itself can fine-tune the inhibitor's properties.

-

Fluorination: Introducing a fluorine atom at the C4 position, as seen in some developmental compounds, can enhance potency.[13][14] This is likely due to favorable interactions within the S1 pocket and the electron-withdrawing effect of fluorine, which can influence the reactivity of the nitrile group.

-

Cyclopropane Fusion: In saxagliptin, the fusion of a cyclopropane ring across the C4 and C5 positions creates a rigid bicyclic system. This conformational constraint facilitates hydrophobic interactions with Tyr666 in the S1 pocket, leading to enhanced inhibitory activity.[10]

The Aminoacyl Linker and N-Substituent: Targeting the S2 Pocket and Beyond

The group attached to the pyrrolidine nitrogen is highly variable and is a primary determinant of potency and selectivity. This part of the molecule extends out of the S1 pocket to interact with the S2 and adjacent subsites.

-

Bulky Hydrophobic Groups: The S2 pocket is largely hydrophobic, favoring bulky, lipophilic substituents. This is exemplified by the adamantyl group in vildagliptin and the hydroxyadamantyl group in saxagliptin.[15][16] These groups form extensive van der Waals interactions within the S2 pocket, significantly contributing to binding affinity.

-

Impact of Specific Moieties:

-

Adamantyl Group (Vildagliptin): The 3-hydroxy-1-adamantyl group effectively occupies the S2 pocket.

-

Piperazinopyrrolidine Analogs: Studies have shown that incorporating moieties like (7-chloro-4-quinolyl)piperazine can yield compounds with moderate DPP-4 inhibitory activity.[10]

-

Sulfonamide Scaffolds: The incorporation of sulfonamide-pyrrolidine scaffolds has also been explored to discover new DPP-4 inhibitors, with some compounds showing potency comparable to vildagliptin.[10]

-

Case Studies: Vildagliptin and Saxagliptin

Vildagliptin and saxagliptin are quintessential examples of the successful application of these SAR principles.

| Inhibitor | Structure | IC50 (DPP-4) | Selectivity (vs. DPP-8/DPP-9) | Key SAR Features |

| Vildagliptin | [Chemical structure of Vildagliptin] | ~3.5 nM | >200-fold vs. DPP-8/9 | (2S)-cyanopyrrolidine warhead; 3-hydroxy-1-adamantyl group for S2 pocket interaction. |

| Saxagliptin | [Chemical structure of Saxagliptin] | ~0.6 nM | >400-fold vs. DPP-8/9 | (2S)-cyanopyrrolidine warhead; Fused cyclopropane ring enhances S1 interaction; 3-hydroxy-1-adamantyl group for S2 binding.[10] |

(Note: IC50 and selectivity values can vary between different assays and studies. The values presented are representative.)

Experimental Protocols & Methodologies

The evaluation and synthesis of novel DPP-4 inhibitors rely on robust experimental procedures.

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound.

Principle: The assay measures the activity of DPP-4 using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC).[17] When DPP-4 cleaves the substrate, the free AMC is released, which produces a fluorescent signal proportional to enzyme activity. An inhibitor will reduce the rate of AMC release.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

-

Dissolve recombinant human DPP-4 enzyme in the assay buffer to a working concentration.

-

Dissolve the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

-

Prepare a serial dilution of the test compound and a reference inhibitor (e.g., Sitagliptin) in the assay buffer.[4][17]

-

-

Assay Procedure (96-well plate format):

-

Add 30 µL of assay buffer to all wells.

-

Add 10 µL of the test compound dilutions, reference inhibitor, or vehicle control (for 100% activity) to the appropriate wells.

-

Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the background controls (add 10 µL of buffer instead).

-

Incubate the plate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]

-

Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Subtract the background rate from all other rates.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: General Synthetic Scheme for Cyanopyrrolidine Inhibitors

The synthesis of these inhibitors often starts from L-proline or its derivatives. The following is a generalized, illustrative pathway.

Principle: The core synthesis involves forming an amide bond between the desired N-substituent (containing the S2-binding moiety) and the pyrrolidine ring, followed by the conversion of the proline's carboxylic acid into the key nitrile "warhead."

Step-by-Step Methodology:

-

Starting Material: Begin with L-proline (1).[8]

-

Amide Coupling: Couple L-proline with the desired amine (R-NH2, where R is the S2-binding moiety like 3-amino-1-adamantanol for vildagliptin) using a standard peptide coupling reagent (e.g., EDC/HOBt or CDI) to form the prolinamide intermediate (2).

-

Dehydration to Nitrile: Dehydrate the primary amide of the prolinamide intermediate (2) to form the target 2-cyanopyrrolidine inhibitor (3).[8] This can be achieved using various dehydrating agents, such as trifluoroacetic anhydride (TFAA).[18]

-

Purification: Purify the final product using standard techniques like column chromatography or recrystallization.

Conclusion and Future Perspectives

The structure-activity relationship of pyrrolidine-based DPP-4 inhibitors is a well-elucidated field that has yielded highly effective therapeutics for type 2 diabetes. The key to their success lies in a design that leverages a covalent-binding cyanopyrrolidine "warhead" for the S1 pocket, combined with optimized hydrophobic substituents that effectively occupy the S2 pocket. The conformational constraint of the pyrrolidine ring and strategic substitutions further enhance potency and selectivity.

Future research in this area will likely focus on:

-

Improving Selectivity: While current inhibitors are highly selective, further enhancements in selectivity against related proteases like DPP-8 and DPP-9 remain a goal to minimize any potential off-target effects.[13]

-

Modulating Pharmacokinetics: Fine-tuning the structures to achieve desirable pharmacokinetic profiles, such as longer half-lives for less frequent dosing, continues to be an area of interest.

-

Exploring Novel S2-Binding Moieties: The discovery of novel, non-obvious fragments that can interact with the S2 pocket and beyond may lead to new intellectual property and inhibitors with unique pharmacological profiles.

By building upon the established SAR foundation, medicinal chemists can continue to innovate and develop the next generation of DPP-4 inhibitors with improved therapeutic profiles.

References

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. [Link]

-

Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. [Link]

-

Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. PubMed. [Link]

-

De Novo Design of High Potent DPP-IV Inhibitors Based on the Scaffold of Cyanopyrrolidine. ResearchGate. [Link]

-

Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. ResearchGate. [Link]

-

QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]

-

Unlocking the Potential of Pyrrolidine Derivatives as Antidiabetic Agents: Insights from Physicochemical Analysis, Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

-

Inhibition of Dipeptidylpeptidase-IV by (2S)-Cyanopyrrolidine Inhibitors of Prolyl Endopeptidase. Semantic Scholar. [Link]

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. [Link]

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. [Link]

-

C-4, C-5 modifications of P-1 pyrrolidine ring. ResearchGate. [Link]

-

Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

-

A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Hindawi. [Link]

-

Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. ACS Publications. [Link]

-

View of Identification of Some DPP-4 Inhibitors Using QSAR Modeling Based Drug Repurposing Approach. [Link]

-

Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLOS One. [Link]

-

Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. Scilit. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. [Link]

-

Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PMC. [Link]

-

DPP4 ACTIVITY ASSAY KIT. Lifetechindia.com. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. [Link]

-

Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. ClinicSearch. [Link]

-

Finding a Potential Dipeptidyl Peptidase-4 (DPP-4) Inhibitor for Type-2 Diabetes Treatment Based on Molecular Docking, Pharmacophore Generation, and Molecular Dynamics Simulation. MDPI. [Link]

-

Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation. PMC. [Link]

-

VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. IJCRT.org. [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]

-

Chemical structure of vildagliptin and role of the cyanopyrrolidine moiety. ResearchGate. [Link]

-

Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. MDPI. [Link]

-

Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. [Link]

-

Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

-

Vildagliptin: A Comprehensive Guide to This DPP-4 Inhibitor. MolForge Blog. [Link]

Sources

- 2. oatext.com [oatext.com]

- 3. researchgate.net [researchgate.net]

- 4. lifetechindia.com [lifetechindia.com]

- 5. Study on the Mechanism of Interaction between Dipeptidyl Peptidase 4 and Inhibitory Peptides Based on Gaussian Accelerated Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molforge.ai [molforge.ai]

- 7. Saxagliptin: a new dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. content.abcam.com [content.abcam.com]

- 18. mdpi.com [mdpi.com]

Technical Guide: Discovery and Synthesis of Novel Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

[1][2][3]

Executive Summary & Mechanism of Action

Dipeptidyl peptidase IV (DPP-IV, CD26, EC 3.4.14.[1]5) is a serine exopeptidase that acts as a primary regulator of glucose homeostasis. Its therapeutic relevance in Type 2 Diabetes Mellitus (T2DM) stems from its rapid degradation of incretin hormones: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) .[2]

The Biological Imperative

Under physiological conditions, GLP-1 stimulates insulin secretion and suppresses glucagon release. However, DPP-IV cleaves the N-terminal dipeptide (His-Ala or Tyr-Ala) from GLP-1 within minutes (

Structural Biology and Binding Pockets

Effective rational design requires targeting specific subsites within the DPP-IV active site.[3]

-

S1 Hydrophobic Pocket: A narrow, hydrophobic canyon lined by Tyr662, Tyr666, and Val711. This pocket optimally accommodates proline or pyrrolidine rings (mimicking the P1 proline of the substrate).

-

S2 Charged Pocket: A critical region containing Glu205 and Glu206.[3][4] These residues form a salt bridge with the positively charged N-terminal amine of the inhibitor. Crucial Insight: Failure to engage this salt bridge results in a drastic loss of potency (often >100-fold).

-

Catalytic Triad: Ser630, Asp708, His740.[5] Covalent inhibitors (e.g., Saxagliptin, Vildagliptin) use an electrophilic "warhead" (e.g., nitrile) to form a reversible imidate adduct with the hydroxyl group of Ser630.

Rational Drug Design Strategies

Scaffold Selection

Current medicinal chemistry focuses on two primary classes:

-

Peptidomimetics (Substrate Analogues):

-

Non-Peptidomimetics:

The Selectivity Trap (DPP-8/9)

WARNING: High structural homology exists between DPP-IV and the cytosolic proteases DPP-8 and DPP-9.

-

Risk: Inhibition of DPP-8/9 is associated with severe toxicity, including alopecia, thrombocytopenia, and reticulocytopenia.[12]

-

Design Rule: Bulky substituents at the P2 position (accessing the S2-extensive subsite) often improve selectivity for DPP-IV over DPP-8/9, as the latter have more restricted active sites.

Visualization: Signaling & Synthesis Logic

The following diagram illustrates the physiological pathway and the strategic synthesis workflow.

Figure 1: Mechanism of GLP-1 preservation by DPP-IV inhibition and the core synthetic logic for cyanopyrrolidine scaffolds.

Experimental Protocol: Chemical Synthesis

Target Scaffold: (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile (Vildagliptin Analog). Rationale: This protocol demonstrates the installation of the "nitrile warhead" essential for covalent interactions with Ser630.

Step 1: N-Acylation of L-Proline[11]

-

Reagents: L-Proline (10 mmol), Chloroacetyl chloride (11 mmol), THF (anhydrous).

-

Procedure:

-

Dissolve L-Proline in THF at 0°C.

-

Add Chloroacetyl chloride dropwise while maintaining pH ~8-9 using 2M NaOH.

-

Stir for 2 hours at RT.

-

Acidify to pH 2 with HCl and extract with Ethyl Acetate.

-

-

Checkpoint: Isolate (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. Verify by TLC (Rf ~0.4 in MeOH/DCM 1:9).

Step 2: Formation of the Primary Amide

-

Reagents: Intermediate from Step 1, Ethyl chloroformate (mixed anhydride method) or EDC/HOBt, Ammonia (aq).

-

Procedure:

-

Activate the carboxylic acid with Ethyl chloroformate/NMM in THF at -10°C.

-

Add aqueous ammonia (25%) or ammonia gas.

-

Stir for 1 hour.

-

-

Result: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile (The Warhead)

This is the critical step defining the pharmacophore.

-

Reagents: Trifluoroacetic anhydride (TFAA), Pyridine, DCM.

-

Procedure:

-

Product: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Step 4: N-Alkylation (Fragment Assembly)

-

Reagents: 3-Amino-1-adamantanol (or chosen amine), K2CO3, KI (catalytic), Acetone/ACN.

-

Procedure:

-

Mix the chloroacetyl-nitrile intermediate with the amine (1.1 eq) and K2CO3 (2 eq).

-

Reflux for 12–24 hours.

-

Filter salts, concentrate, and purify via Column Chromatography (Silica, DCM/MeOH gradient).

-

Experimental Protocol: Biological Validation

Assay Type: Fluorometric Enzymatic Assay. Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

Principle

DPP-IV cleaves the peptide bond between Proline and AMC. Free AMC is highly fluorescent. Inhibitors prevent this cleavage, reducing fluorescence intensity.

Reagents Preparation

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

-

Substrate: 10 mM Gly-Pro-AMC stock in DMSO. Dilute to 50 µM working solution.

-

Enzyme: Recombinant Human DPP-IV (approx. 10 ng/well).

Step-by-Step Workflow

-

Plate Setup: Use a black 96-well flat-bottom plate (to minimize background scattering).[13]

-

Inhibitor Addition:

-

Add 10 µL of test compound (serially diluted in assay buffer, <1% DMSO final).

-

Include Positive Control (Sitagliptin, 1 µM) and Vehicle Control (DMSO only).

-

-

Enzyme Incubation:

-

Add 30 µL of diluted DPP-IV enzyme to all wells.

-

Pre-incubate for 10 minutes at 37°C to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of Gly-Pro-AMC substrate (Final conc: 10–20 µM, near

).

-

-

Kinetic Measurement:

-

Measure Fluorescence immediately (

) and every 2 minutes for 30 minutes. -

Excitation: 360 nm | Emission: 460 nm.[13]

-

Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve.

Comparative Data: Scaffold Potency

| Scaffold Class | Representative Drug | Binding Mode | Typical IC50 (nM) | Selectivity (DPP4/DPP8) |

| Cyanopyrrolidine | Vildagliptin | Covalent (Rev) | 3 - 15 | Moderate (~200x) |

| Beta-Amino Acid | Sitagliptin | Non-covalent | 15 - 20 | High (>2500x) |

| Xanthine | Linagliptin | Non-covalent | ~1 | Very High (>10,000x) |

| Cyanopyrrolidine | Saxagliptin | Covalent (Rev) | < 2 | Moderate |

Note: Selectivity ratios <100x against DPP-8/9 are generally considered "Red Flags" in early discovery due to toxicity risks.

References

-

Deacon, C. F. (2011). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. Link

-

Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Link

-

Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

-

Lankas, G. R., et al. (2005).[14] Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. Link

-

Sigma-Aldrich. DPP4 Activity Assay Kit (MAK088) Technical Bulletin. Link

-

Abcam. DPP4 Inhibitor Screening Assay Kit (ab133081) Protocol. Link

Sources

- 1. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 7. medscape.com [medscape.com]

- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

In vitro characterization of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide

An In-Depth Technical Guide to the In Vitro Characterization of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide[1][2]

Executive Summary

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide is a high-value chiral scaffold utilized primarily as a pharmacophore in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and as a stereo-directing organocatalyst in asymmetric synthesis.[1][2] Unlike its naturally occurring congener, trans-4-hydroxyproline ((2S,4R)), this (2S,4S) isomer presents a cis-relationship between the C2-carboxamide and the C4-methoxy group, imparting distinct conformational bias and steric properties essential for target selectivity.[1][2][3][4]

This guide outlines a rigorous in vitro characterization framework.[1][2][4][5] It moves beyond basic identity testing to functional profiling, focusing on stereochemical integrity, physicochemical boundaries, and ADME (Absorption, Distribution, Metabolism, Excretion) liabilities.[1][2][3][4][5]

Part 1: Structural Identity & Stereochemical Validation

The biological activity of pyrrolidine-based drugs is strictly governed by their ring puckering and substituent orientation.[1][2][5] For (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, confirming the cis relative stereochemistry is the critical first step.[1][2][3]

Conformational Analysis & NMR Logic

The pyrrolidine ring exists in a dynamic equilibrium between C4-endo and C4-exo puckers.[1][2] The (2S,4S) configuration forces the C4-methoxy group into a specific spatial arrangement relative to the C2-amide.[1][2][4][5]

-

1H NMR Diagnostic: The coupling constants (

) between H4 and H5 protons are diagnostic. In the (2S,4S) isomer, the C4-methoxy group is cis to the C2-carbonyl.[1][2][3]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

NOESY/ROESY Validation: A Nuclear Overhauser Effect (NOE) correlation must be observed between the H2 proton and the H4 proton (or the methoxy protons), confirming they reside on the same face of the ring system.[1][2][3][4][5]

Chiral Purity Determination

Enantiomeric excess (ee) and diastereomeric excess (de) must be >98% for pharmaceutical applications.[1][2][4][5]

-

Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).[1][2][4][5]

-

Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC) are preferred for resolving pyrrolidine amides.[1][2][4]

-

Mobile Phase: Hexane/IPA/Diethylamine (for normal phase) or CO2/Methanol (for SFC).[1][2][4][5] The basic additive is crucial to suppress peak tailing caused by the secondary amine.[1][2][4][5]

Part 2: Physicochemical Profiling

Understanding the "drug-like" properties of this fragment allows medicinal chemists to predict how it will behave when incorporated into a larger molecule (Fragment-Based Drug Design).[1][2][5]

Ionization (pKa) & Lipophilicity (LogD)

The pyrrolidine nitrogen is basic, while the carboxamide is neutral.[1][2][3][4][5]

| Parameter | Value (Approx/Predicted) | Significance |

| pKa (Pyrrolidine NH) | 9.0 – 9.5 | Highly ionized at physiological pH (7.4).[1][2][4][5] |

| LogP | -1.2 to -0.8 | Highly hydrophilic.[1][2] |

| LogD (pH 7.4) | -2.5 to -2.0 | Exists predominantly as a cation; low passive permeability expected.[1][2] |

| TPSA | ~65 Ų | Good polar surface area for solubility, but borderline for BBB penetration if not substituted.[1][2][3][4][5] |

Implication: This scaffold contributes significantly to solubility but requires a lipophilic "warhead" or N-substitution to achieve membrane permeability in a final drug candidate.[1][2][5]

Part 3: In Vitro ADME Characterization

For drug development, the stability of the amide bond and the metabolic fate of the methoxy group are the primary concerns.[1][2][3][4][5]

Metabolic Stability (Microsomal)

The primary metabolic soft spot is the O-demethylation of the methoxy group by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), converting it to the 4-hydroxy metabolite.[1][2][4][5]

-

Assay System: Liver Microsomes (Human/Rat/Mouse) + NADPH regenerating system.[1][2][4][5]

-

Readout: LC-MS/MS monitoring of parent depletion and formation of the +16 Da (oxidation) or -14 Da (demethylation) metabolite.

-

Risk: Rapid clearance via O-demethylation suggests the need for steric bulk around the ether linkage in final drug design.[1][2][5]

Plasma Stability

While carboxamides are generally stable, the presence of the adjacent secondary amine (if unprotected) can facilitate intramolecular catalysis or hydrolysis in plasma.[1][2][3][4][5]

-

Assay: Incubation in human/rat plasma at 37°C for 4 hours.

-

Acceptance Criteria: >85% remaining parent compound.[1][2][4][5]

Part 4: Visualization of Characterization Workflow

The following diagram illustrates the decision logic for characterizing this scaffold, differentiating between its use as a Drug Intermediate versus an Organocatalyst .

Caption: Integrated workflow for the structural and functional validation of (2S,4S)-4-Methoxypyrrolidine-2-carboxamide, branching based on application context.

Part 5: Detailed Experimental Protocols